molecular formula C14H13BBrFO3 B1284260 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid CAS No. 849062-41-5

3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

Cat. No. B1284260
M. Wt: 338.97 g/mol
InChI Key: PMGXFVHJKMZADN-UHFFFAOYSA-N
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Description

The compound 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds commonly used in various chemical reactions, including Suzuki coupling, due to their ability to form stable covalent bonds with other organic substrates. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar aryl boronic acids and their derivatives have been extensively studied, indicating the relevance of such compounds in synthetic organic chemistry.

Synthesis Analysis

The synthesis of aryl boronic acids often involves halogen-lithium exchange reactions, Grignard reactions, or halodeboronation, as seen in the preparation of related compounds. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through bromodeboronation of a phenylboronic acid derivative using NaOMe as a catalyst . Similarly, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from a bromo-fluorobenzonitrile via Grignard reaction and subsequent introduction of the borono group . These methods could potentially be adapted for the synthesis of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid.

Molecular Structure Analysis

The molecular structure of aryl boronic acids is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and an aromatic ring. The boron atom can undergo sp2 or sp3 hybridization, depending on its coordination environment. X-ray diffraction studies provide detailed insights into the molecular geometry and supramolecular assemblies of such compounds . The presence of substituents on the aromatic ring, such as bromo, fluoro, or methoxy groups, can influence the overall molecular conformation and reactivity.

Chemical Reactions Analysis

Aryl boronic acids participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a widely used method for forming carbon-carbon bonds. The reactivity of these compounds can be influenced by the nature and position of substituents on the aromatic ring. For example, the presence of electron-withdrawing groups, such as fluorine, can enhance the electrophilic character of the boronic acid, facilitating its reaction with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl boronic acids, such as solubility, melting point, and stability, are crucial for their practical applications in organic synthesis. These properties are often determined by the substituents on the aromatic ring. For instance, the introduction of bromo and fluoro groups can increase the compound's stability and influence its solubility in organic solvents . The boronic acid group itself is known for its ability to form reversible covalent bonds with diols, which is essential for its role in various chemical transformations.

Scientific Research Applications

  • Organic Chemistry : Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds .
  • Medicinal Chemistry : Boronic acids can act as enzyme inhibitors or be used in the development of new drugs .
  • Polymerization Catalysts : Boronic acids can be used as catalysts in polymerization reactions .
  • Biomedicine : Boronic acids play a critical role in biomedicine, facilitating the synthesis and modification of pharmaceutical compounds . They have applications in combating diverse ailments such as cancer, inflammation, and infectious diseases .
  • Synthesis of Pharmaceutical Compounds : Given its role in the synthesis and modification of pharmaceutical compounds , it could be used in the development of new drugs or therapies.
  • Cancer Research : Considering its applications in combating ailments such as cancer , it might be used in cancer research, perhaps as a part of targeted therapies or diagnostic tools.
  • Inflammation and Infectious Diseases : It could also be used in the study or treatment of inflammation and infectious diseases , given its mentioned applications.

properties

IUPAC Name

[3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BBrFO3/c1-9-6-12(15(18)19)14(13(16)7-9)20-8-10-2-4-11(17)5-3-10/h2-7,18-19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGXFVHJKMZADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=C(C=C2)F)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584495
Record name {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

CAS RN

849062-41-5
Record name B-[3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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